molecular formula C13H8Cl2F3N3O B3175390 2-chloro-1-[3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazol-1-yl]ethanone CAS No. 956759-67-4

2-chloro-1-[3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazol-1-yl]ethanone

Cat. No. B3175390
CAS RN: 956759-67-4
M. Wt: 350.12 g/mol
InChI Key: JLFQCVRVNKCART-OWOJBTEDSA-N
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Description

The compound “2-chloro-1-[3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazol-1-yl]ethanone” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a pyridine ring, a ketone group, and a trifluoromethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and pyridine rings suggests that the compound may exhibit aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the ketone could potentially undergo nucleophilic addition reactions, and the pyridine ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs or pesticides. Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future research directions for this compound would depend on its intended applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its pharmacokinetics, or exploring its mechanism of action .

properties

IUPAC Name

2-chloro-1-[3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3N3O/c14-6-12(22)21-4-3-9(20-21)1-2-11-10(15)5-8(7-19-11)13(16,17)18/h1-5,7H,6H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFQCVRVNKCART-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-[3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazol-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-1-[3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazol-1-yl]ethanone
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2-chloro-1-[3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazol-1-yl]ethanone
Reactant of Route 3
2-chloro-1-[3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazol-1-yl]ethanone
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2-chloro-1-[3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazol-1-yl]ethanone
Reactant of Route 5
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2-chloro-1-[3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazol-1-yl]ethanone
Reactant of Route 6
Reactant of Route 6
2-chloro-1-[3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazol-1-yl]ethanone

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